molecular formula C5F10O3S B3243377 1-(Heptafluoropropyl)trifluoroethanesultone CAS No. 156465-44-0

1-(Heptafluoropropyl)trifluoroethanesultone

Cat. No. B3243377
CAS RN: 156465-44-0
M. Wt: 330.1 g/mol
InChI Key: ZIIYMRHOENVDHP-UHFFFAOYSA-N
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Description

1-(Heptafluoropropyl)trifluoroethanesultone , also known by various other names such as RE-347mcc , 1-methoxyheptafluoropropane , heptafluoropropyl methyl ether , and under trade names like Novec 7000 and HFE-7000 , is a highly fluorinated methyl ether. It exhibits several favorable properties, including a relatively low global warming potential (GWP 100) of 530 (compared to perfluorinated compounds), zero ozone depletion potential (ODP), an atmospheric lifetime of 5 years, low acute toxicity, and nonflammability . Its chemical formula is C₄H₃F₇O , with a molar mass of approximately 200.05 g/mol .

properties

IUPAC Name

3,4,4-trifluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)oxathietane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F10O3S/c6-1(7,2(8,9)4(11,12)13)3(10)5(14,15)18-19(3,16)17
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIYMRHOENVDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OS1(=O)=O)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00896102
Record name 3,4,4-Trifluoro-3-(heptafluoropropyl)-1,2lambda~6~-oxathietane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Heptafluoropropyl)trifluoroethanesultone

CAS RN

156465-44-0
Record name 3,4,4-Trifluoro-3-(heptafluoropropyl)-1,2lambda~6~-oxathietane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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